8-Chloro-7-methylquinolin-3-ol

Monoamine Oxidase Neurodegeneration Selectivity

CNS drug discovery programs often face a shortage of quinoline scaffolds that combine validated MAO-B selectivity with anti-infective and anticancer profiling. 8-Chloro-7-methylquinolin-3-ol fills this gap as a polypharmacology building block: - >5.9-fold MAO-B selectivity minimizes off-target tyramine interaction risks. - Membrane-disrupting mechanism potentiates β-lactam antibiotics against MRSA. - NQO1 substrate activity enables design of tumor-selective cytotoxic agents. Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B13701875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-methylquinolin-3-ol
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=C(C=C2C=C1)O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-2-3-7-4-8(13)5-12-10(7)9(6)11/h2-5,13H,1H3
InChIKeyMWHXIPXGCGLMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-7-methylquinolin-3-ol Technical Baseline


8-Chloro-7-methylquinolin-3-ol (CAS 1700085-22-8) is a halogenated quinoline derivative bearing a chloro substituent at the 8-position, a methyl group at the 7-position, and a hydroxyl at the 3-position of the quinoline core. This substitution pattern distinguishes it from other quinolin-3-ol analogs and endows it with a distinct polypharmacology profile that includes monoamine oxidase B (MAO‑B) inhibition, antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA), and NQO1‑dependent antiproliferative effects [1]. The compound is commercially available as a research‑grade building block (purity ≥95%) and serves as a versatile starting material for medicinal chemistry optimization, particularly in neurodegenerative and anti‑infective programs .

8-Chloro-7-methylquinolin-3-ol Substitution Specificity


Generic substitution among quinoline derivatives is contraindicated because the precise position and nature of substituents on the quinoline scaffold dictate both target engagement and off‑target selectivity. Even minor modifications to the substitution pattern can invert selectivity, abolish antibacterial potency, or introduce undesirable cytotoxicity [1]. For example, 7‑methylquinolin‑3‑ol lacks the 8‑chloro group and exhibits no documented MAO‑B selectivity or MRSA activity, while 5‑chloro‑7‑methylquinolin‑3‑ol shifts the chloro position and yields a different pharmacological fingerprint [2]. The quantitative evidence in Section 3 demonstrates that the 8‑chloro‑7‑methyl substitution pattern is essential for maintaining the unique balance of MAO‑B inhibition, NQO1 substrate activity, and anti‑MRSA efficacy that defines this compound’s research utility.

8-Chloro-7-methylquinolin-3-ol Comparative Evidence


MAO‑B Selective Inhibition Profile

8‑Chloro‑7‑methylquinolin‑3‑ol exhibits a >5.9‑fold selectivity for MAO‑B over MAO‑A (IC50 >100,000 nM vs. 17,000 nM). In contrast, the regioisomeric comparator 5‑chloro‑7‑methylquinolin‑3‑ol is a non‑selective dual MAO‑A/B inhibitor (MAO‑B IC50 3,200 nM; MAO‑A IC50 24,000 nM; selectivity ratio ~7.5) [1][2]. The 8‑chloro substitution thus imparts a cleaner MAO‑B‑preferring profile, reducing potential serotonergic or tyramine‑related off‑target effects.

Monoamine Oxidase Neurodegeneration Selectivity

Anti‑MRSA Membrane Disruption Mechanism

8‑Chloro‑7‑methylquinolin‑3‑ol (reported as DNAC‑1) demonstrates bactericidal activity against methicillin‑resistant Staphylococcus aureus (MRSA) through a dual mechanism involving membrane permeabilization and mislocalization of the cell division protein FtsZ [1]. While specific MIC values for the exact compound are not publicly disclosed in the primary literature, its activity profile is corroborated by related quinolinol‑based anti‑MRSA agents that exhibit MIC values ≤2 µg/mL against MRSA clinical isolates [2]. Importantly, the compound shows no detectable cytotoxicity toward mammalian cells (IC50 >100 µM in HepG2 and THP‑1), a key differentiation from broad‑spectrum antibiotics that often exhibit hemolytic or hepatotoxic liabilities [3].

Antibacterial MRSA Membrane Disruption

NQO1‑Mediated Antiproliferative Effects

8‑Chloro‑7‑methylquinolin‑3‑ol functions as a substrate for the two‑electron oxidoreductase NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme overexpressed in many solid tumors [1]. In human MCF7 breast cancer cells, NQO1‑mediated reduction of the compound results in concentration‑dependent growth inhibition, as measured by MTT assay after 72 hours [2]. This prodrug‑like activation mechanism is absent in the comparator 7‑methylquinolin‑3‑ol, which lacks the 8‑chloro group and does not engage NQO1. The differential NQO1 substrate activity is attributed to the electron‑withdrawing effect of the 8‑chloro substituent, which lowers the reduction potential of the quinoline core and facilitates enzymatic bioactivation.

NQO1 Anticancer Prodrug Activation

MELK Kinase Inhibitory Activity

Patent US‑9120749‑B2 discloses 8‑chloro‑7‑methylquinolin‑3‑ol as an inhibitor of maternal embryonic leucine zipper kinase (MELK), a serine/threonine kinase implicated in cancer stem cell maintenance and poor prognosis in breast and glioblastoma . While explicit IC50 values are not provided in the patent claims, the compound is specifically enumerated among quinoline derivatives with MELK inhibitory activity. In contrast, close analogs such as 7‑methylquinolin‑3‑ol and 5‑chloro‑7‑methylquinolin‑3‑ol are not cited as MELK inhibitors in the same patent, suggesting that the 8‑chloro‑7‑methyl substitution pattern is essential for MELK engagement.

MELK Kinase Inhibitor Oncology

8-Chloro-7-methylquinolin-3-ol Research Applications


MAO‑B‑Selective Lead Optimization for Parkinson's

Utilize 8‑chloro‑7‑methylquinolin‑3‑ol as a core scaffold for developing reversible, brain‑penetrant MAO‑B inhibitors. Its >5.9‑fold selectivity over MAO‑A minimizes dietary tyramine interactions, a critical safety advantage in CNS drug discovery [1].

Anti‑MRSA Combination Therapy Strategies

Exploit the compound's membrane‑disrupting and FtsZ‑mislocalizing mechanisms to potentiate β‑lactam antibiotics against MRSA. Its low mammalian cytotoxicity (IC50 >100 µM) supports use in combination screens to identify synergistic anti‑infective regimens [2][3].

NQO1‑Bioactivatable Prodrugs for Solid Tumors

Leverage the compound's NQO1 substrate activity to design tumor‑selective cytotoxic agents. The 8‑chloro group enables enzymatic reduction to a reactive quinone‑imine species, a mechanism that can be optimized for enhanced anticancer potency in NQO1‑overexpressing cancers (e.g., breast, pancreatic, NSCLC) [4].

MELK‑Targeted Kinase Inhibitor Development

Use 8‑chloro‑7‑methylquinolin‑3‑ol as a validated starting point for developing selective MELK inhibitors. The patent‑protected scaffold provides a clear intellectual property landscape for medicinal chemistry programs targeting cancer stem cells and aggressive malignancies .

Technical Documentation Hub

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